Superior Hydrogen-Bond Donor Strength Versus Amide Analogs in Aqueous Solution
The thioamide moiety in 2-Methanesulfonylethanethioamide acts as a significantly stronger hydrogen-bond donor than its corresponding amide (2-Methanesulfonylethanamide). Computational studies on model thioamide vs. amide systems indicate that in water (SMD solvation model), the thioamide NH group donates hydrogen bonds with an energy advantage of ∼1.0 kcal/mol relative to the amide NH [1][2]. This enhanced donor capacity stems from increased zwitterionic character (C–N bond shortening) in the thioamide [1].
| Evidence Dimension | Hydrogen-Bond Donor Strength (ΔE, kcal/mol) |
|---|---|
| Target Compound Data | ∼1.0 kcal/mol stronger than amide (in aqueous solvation) |
| Comparator Or Baseline | 2-Methanesulfonylethanamide (amide analog) – baseline donor strength |
| Quantified Difference | +1.0 kcal/mol |
| Conditions | SMD implicit water solvation model; N-methylacetamide/thioacetamide as model systems [1] |
Why This Matters
In target binding or molecular recognition, a 1.0 kcal/mol H-bond advantage can translate to a >5-fold improvement in affinity, justifying selection of the thioamide over the amide analog for programs demanding strong, directional hydrogen bonding.
- [1] VanVeller, B. et al. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. The Journal of Organic Chemistry. View Source
- [2] From amides to thioamides: understanding enhanced anion binding in acyclic receptors. (2025). PMC PubMed Central. View Source
